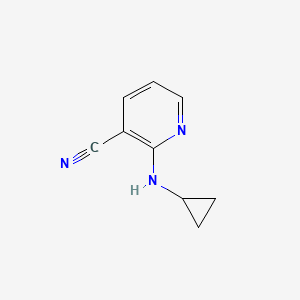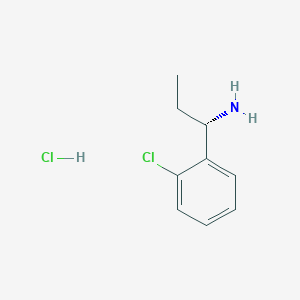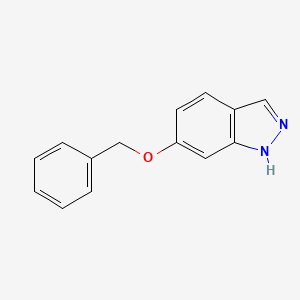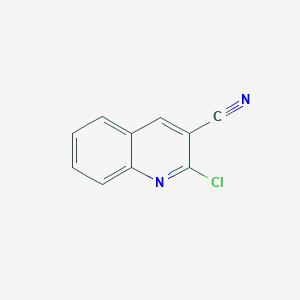
Methyl 2-(benzyloxy)acetate
Übersicht
Beschreibung
“Methyl 2-(benzyloxy)acetate” is a chemical compound with the molecular formula C10H12O3 . It is used as an active diluent for epoxy resins, with a reference usage amount of 10% to 20% .
Synthesis Analysis
The synthesis of “Methyl 2-(benzyloxy)acetate” involves the reaction of 2-(benzyloxy)acetic acid with methanol . The reaction is facilitated by thionyl chloride and carried out at a temperature below 8°C . The resulting product is a clear, colorless liquid .Molecular Structure Analysis
The InChI code for “Methyl 2-(benzyloxy)acetate” is 1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Esters, such as “Methyl 2-(benzyloxy)acetate”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
“Methyl 2-(benzyloxy)acetate” is a liquid at room temperature . It has a molecular weight of 180.2 . Its solubility is classified as very soluble, with a solubility of 2.23 mg/ml or 0.0124 mol/l .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Methyl 2-(benzyloxy)acetate plays a significant role in the synthesis of various chemical compounds. It is used as a synthon for α-benzyloxy carboxylic esters, amides, or aldehydes, serving as an enolate precursor for diastereo- and enantioselective aldol reactions (Kobayashi, 2001). Additionally, its derivatives, such as 2-benzyloxy-1-methylpyridinium triflate, are developed as stable, neutral organic salts to convert alcohols into benzyl ethers (Poon & Dudley, 2006).
Pharmaceutical Research
In pharmaceutical research, derivatives of Methyl 2-(benzyloxy)acetate have been investigated for their potential medicinal properties. For instance, compounds like N-(benzyloxy)-2-azaspiro[4,4] nonane-1,3-dione showed anti-MES (maximal electroshock) activity, indicating potential as anticonvulsants (Edafiogho et al., 1991).
Organic Chemistry
In organic chemistry, Methyl 2-(benzyloxy)acetate is utilized for creating complex molecular structures. For example, its interaction with acetonitriles leads to the formation of imidazo[1,2-a]quinoline derivatives (Iminov et al., 2008). These compounds have a wide range of applications, including in medicinal chemistry.
Corrosion Inhibition
Methyl 2-(benzyloxy)acetate derivatives also find applications in materials science, such as in corrosion inhibition. Derivatives like Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments (Elazhary et al., 2019).
Polymer Science
In the field of polymer science, Methyl 2-(benzyloxy)acetate derivatives are used as initiators for polymerization processes. For example, di-tert-butyl perfumarate, derived from Methyl 2-(benzyloxy)acetate, has been used as an initiator in the polymerization of vinyl acetate, leading to the formation of polymers with specific properties (Sato et al., 2001).
Organic Synthesis and Medicinal Chemistry
Methyl 2-(benzyloxy)acetate is a versatile reagent in organic synthesis and medicinal chemistry. It is used in the synthesis of various organic compounds and has applications in the development of pharmaceuticals. For instance, its role in the synthesis of anti-inflammatory benzoxazole derivatives and in the construction of pharmaceutical compounds like phomopsin A tripeptide side chain is noteworthy (Dunwell & Evans, 1977); (Yasuno et al., 2016).
Environmental Applications
In environmental science, Methyl 2-(benzyloxy)acetate derivatives are explored for their potential in biogas production and as herbicidal agents. Their impact on the microbial communities involved in biogas production has been studied, offering insights into the environmental impact of these compounds (Czarny et al., 2019).
Safety And Hazards
Zukünftige Richtungen
The future directions for “Methyl 2-(benzyloxy)acetate” could involve further exploration of its synthesis and reactions. For instance, its synthesis could be optimized, and its reactions with various reagents could be studied in more detail. Additionally, its potential applications in various fields, such as in the production of epoxy resins, could be further investigated .
Eigenschaften
IUPAC Name |
methyl 2-phenylmethoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEIZSSWCVSZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471651 | |
| Record name | METHYL 2-(BENZYLOXY)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzyloxy)acetate | |
CAS RN |
31600-43-8 | |
| Record name | METHYL 2-(BENZYLOXY)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)





![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)



![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)
